

bromperidol receptor binding affinity comparison haloperidol

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Compound Focus: Bromperidol

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Receptor Binding Affinity and Pharmacological Profile

The table below summarizes the available quantitative data on the receptor binding affinity (K_i values in nM) and key pharmacological properties of **bromperidol** and haloperidol. A lower K_i value indicates a higher binding affinity.

Property	Bromperidol	Haloperidol	Notes / Significance
D2 Receptor (K_i)	Information Missing	0.89 nM [1]	High affinity for D2 underlies core antipsychotic efficacy for both drugs [2].
D3 Receptor (K_i)	Information Missing	4.6 nM [1]	Information Missing
D4 Receptor (K_i)	Information Missing	10 nM [1]	Information Missing
5-HT _{2A} (K_i)	Information Missing	120 nM [1]	Information Missing
Mechanism of Action	Primary D2 antagonist [2]	Primary D2 antagonist [3]	Both are first-generation (typical) butyrophenone antipsychotics [2] [3].

Property	Bromperidol	Haloperidol	Notes / Significance
Prolactin Elevation	Slightly lower [4]	Higher [4]	Measured at the same 12 mg/day dose in the same patients [4].

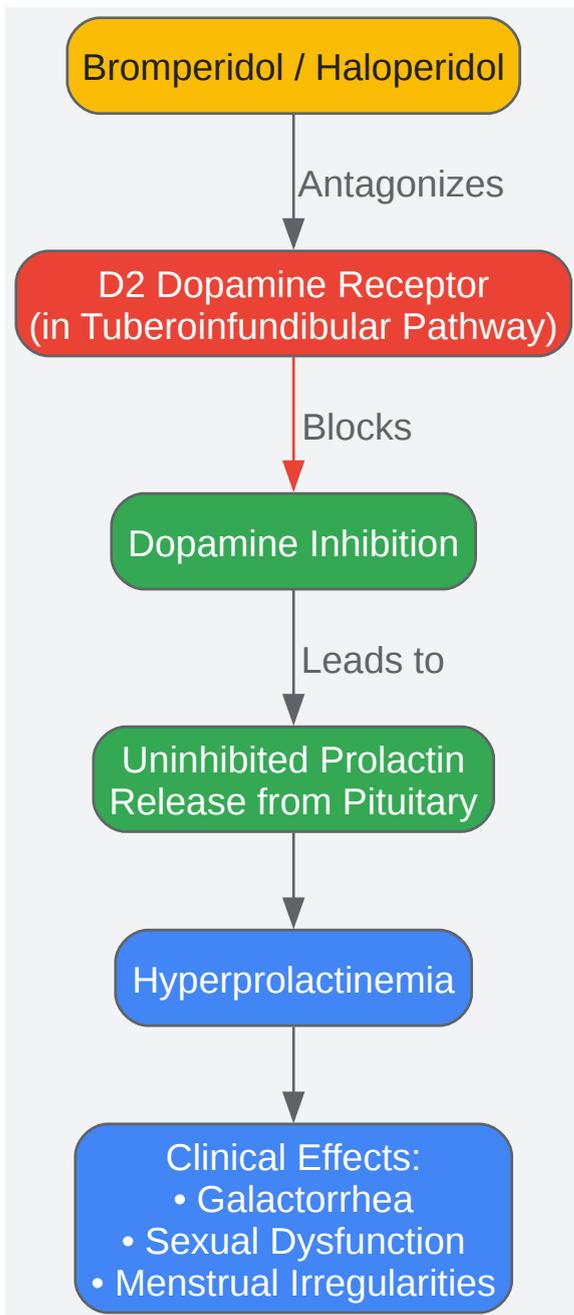
Head-to-Head Clinical Comparison

A direct clinical comparison study provides the most concrete evidence for a subtle difference between the two drugs.

- **Experimental Protocol:** A within-subject crossover study was conducted with 22 stable schizophrenic inpatients [4]. Each patient underwent two separate treatment phases: one with **bromperidol (12 mg/day)** and another with **haloperidol (12 mg/day)** [4]. After at least 4 weeks on each drug, steady-state plasma concentrations of the drug and prolactin were measured [4].
- **Key Finding:** The study concluded that plasma prolactin concentrations during **bromperidol** treatment were statistically significantly lower than during haloperidol treatment, although the authors noted the difference was small and likely not clinically meaningful for long-term risk [4].
- **Shared Adverse Effects:** Due to their shared potent D2 blockade, both drugs carry a significant risk of **extrapyramidal symptoms (EPS)**, such as acute dystonia, akathisia, parkinsonism, and tardive dyskinesia, similar to haloperidol's well-documented profile [2] [3]. They can also cause side effects from antagonism at other receptors, including sedation, dry mouth, and orthostatic hypotension [2] [3].

Mechanism of Action and Prolactin Pathway

The following diagram illustrates the shared mechanism of action and the pathway that leads to hyperprolactinemia, which was the key differentiator found in the clinical study.



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Summary and Key Differentiators

- **Similarities:** **Bromperidol** and haloperidol are structurally analogous butyrophenone antipsychotics with nearly identical **high affinity for dopamine D2 receptors**, leading to comparable efficacy for positive symptoms of schizophrenia and a similar risk of extrapyramidal side effects (EPS) [4] [2] [3].

- **Key Difference:** The primary documented difference is in their potential to cause **hyperprolactinemia**. At an equivalent dose, **bromperidol** treatment resulted in **statistically significantly lower plasma prolactin levels** than haloperidol [4]. However, the clinical significance of this small difference for long-term risk is uncertain [4].
- **Overall Profile:** For researchers and clinicians, **bromperidol** can be considered a very close analogue of haloperidol with a potentially, though not decisively, improved endocrine side effect profile.

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